H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH, also known by its chemical structure and CAS number 872617-69-1, is a peptide composed of a specific sequence of amino acids: Cysteine, Leucine, Serine, Proline, Arginine, Lysine, Histidine, and Cysteine. The compound features two cysteine residues at both ends of the peptide chain, which are capable of forming disulfide bonds. This characteristic is significant for the stability and biological activity of the peptide. The presence of various amino acids contributes to its unique properties, making it a subject of interest in biochemical research and applications.
Common reagents for these reactions include hydrogen peroxide or iodine for oxidation and dithiothreitol for reduction.
The biological activity of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is primarily influenced by its amino acid composition and structure. Peptides like this one often interact with specific receptors or proteins in biological systems, initiating various signaling pathways. The formation of disulfide bonds between cysteine residues can enhance binding affinity and stability, which is crucial in therapeutic contexts. Research has indicated that peptides with similar structures may exhibit antimicrobial properties or play roles in cell signaling and protein interactions .
The synthesis of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
This method allows for precise control over the sequence and purity of the synthesized peptide .
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH has various applications across different fields:
Interaction studies involving H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH focus on its binding capabilities with proteins or receptors. These studies are crucial for understanding the mechanisms by which this peptide exerts its biological effects. The formation of disulfide bonds may influence how the peptide interacts with other biomolecules, potentially enhancing its efficacy in therapeutic contexts .
Several peptides share similarities with H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH due to their amino acid composition or functional roles. Here are some notable comparisons:
Compound Name | Key Features | Unique Aspects |
---|---|---|
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | Contains cysteine residues; involved in disulfide bond formation | Different sequence; distinct biological activities |
H-Gly-Pro-Arg-Gly-Lys-Pro-Ser-Gly-OH | Similar structural features; used in different biological contexts | Lacks cysteine residues; different functional roles |
H-Cys-Cys-Pro-Pro-Ala-Leu-Trp-Cys-Cys-OH | Contains multiple cysteine residues; potential for extensive cross-linking | Higher degree of cysteine content may enhance stability |
The uniqueness of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH lies in its specific sequence and the strategic placement of cysteine residues that facilitate disulfide bond formation, influencing both stability and biological function .